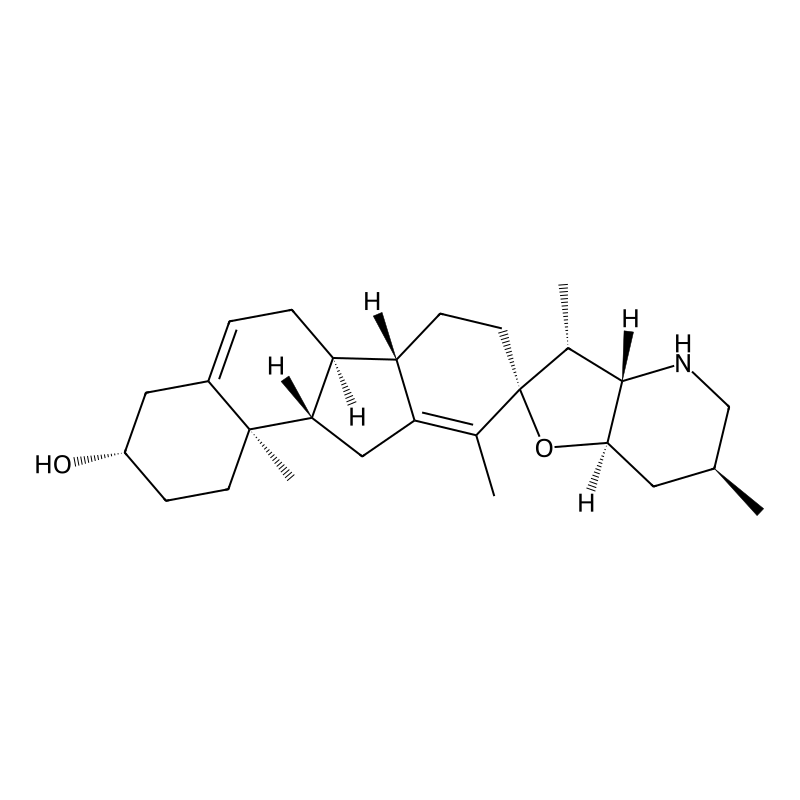Cyclopamine
Catalog No.
S548739
CAS No.
4449-51-8
M.F
C27H41NO2
M. Wt
411.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
4449-51-8
Product Name
Cyclopamine
IUPAC Name
3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
Molecular Formula
C27H41NO2
Molecular Weight
411.6 g/mol
InChI
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3
InChI Key
QASFUMOKHFSJGL-LAFRSMQTSA-N
SMILES
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Solubility
Soluble in DMSO, not in water
Synonyms
HSDB-3505; HSDB 3505; HSDB-3505; Cyclopamine; 11-Deoxojervine.
Canonical SMILES
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Isomeric SMILES
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Description
The exact mass of the compound Cyclopamine is 411.31373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 734950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Veratrum Alkaloids - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
3.5
Exact Mass
411.31373
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
ZH658AJ192
GHS Hazard Statements
Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Plants have and continue to provide medicine with an abundance of pharmacologically interesting and useful chemicals. In recent years, cyclopamine, a steroidal alkaloid isolated from Veratrum californicum, has been instrumental in dissecting the sonic hedgehog pathway. This brief report outlines cyclopamine's discovery with discussion of its potential application to clinical dermatology.
Mechanism of Action
A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Pictograms

Health Hazard
Other CAS
4449-51-8
Wikipedia
Cyclopamine
General Manufacturing Information
11-Deoxojervine is a precursor for the biosynthesis of jervine in Veratrum grandiflorum.
Dates
Modify: 2023-08-15
1: Gould A, Missailidis S. Targeting the hedgehog pathway: the development of cyclopamine and the development of anti-cancer drugs targeting the hedgehog pathway. Mini Rev Med Chem. 2011 Mar;11(3):200-13. Review. PubMed PMID: 21222574.
2: Heretsch P, Tzagkaroulaki L, Giannis A. Cyclopamine and hedgehog signaling: chemistry, biology, medical perspectives. Angew Chem Int Ed Engl. 2010 May 3;49(20):3418-27. Review. PubMed PMID: 20429080.
3: Bar EE, Stearns D. New developments in medulloblastoma treatment: the potential of a cyclopamine-lovastatin combination. Expert Opin Investig Drugs. 2008 Feb;17(2):185-95. Review. PubMed PMID: 18230052.
4: Meth MJ, Weinberg JM. Cyclopamine: inhibiting hedgehog in the treatment of psoriasis. Cutis. 2006 Sep;78(3):185-8. Review. PubMed PMID: 17036662.
5: Miller SJ, Yu TC. Cyclopamine as a potential therapeutic agent for treatment of tumors related to hedgehog pathway mutations. Dermatol Surg. 2002 Feb;28(2):187. Review. PubMed PMID: 11860435.
6: Gaffield W, Incardona JP, Kapur RP, Roelink H. A looking glass perspective: thalidomide and cyclopamine. Cell Mol Biol (Noisy-le-grand). 1999 Jul;45(5):579-88. Review. PubMed PMID: 10512190.
2: Heretsch P, Tzagkaroulaki L, Giannis A. Cyclopamine and hedgehog signaling: chemistry, biology, medical perspectives. Angew Chem Int Ed Engl. 2010 May 3;49(20):3418-27. Review. PubMed PMID: 20429080.
3: Bar EE, Stearns D. New developments in medulloblastoma treatment: the potential of a cyclopamine-lovastatin combination. Expert Opin Investig Drugs. 2008 Feb;17(2):185-95. Review. PubMed PMID: 18230052.
4: Meth MJ, Weinberg JM. Cyclopamine: inhibiting hedgehog in the treatment of psoriasis. Cutis. 2006 Sep;78(3):185-8. Review. PubMed PMID: 17036662.
5: Miller SJ, Yu TC. Cyclopamine as a potential therapeutic agent for treatment of tumors related to hedgehog pathway mutations. Dermatol Surg. 2002 Feb;28(2):187. Review. PubMed PMID: 11860435.
6: Gaffield W, Incardona JP, Kapur RP, Roelink H. A looking glass perspective: thalidomide and cyclopamine. Cell Mol Biol (Noisy-le-grand). 1999 Jul;45(5):579-88. Review. PubMed PMID: 10512190.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








